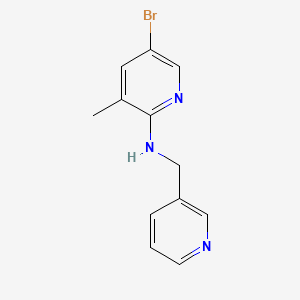

5-bromo-3-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-3-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3/c1-9-5-11(13)8-16-12(9)15-7-10-3-2-4-14-6-10/h2-6,8H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBNLPPBVYNJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NCC2=CN=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

- The synthesis often starts from 2-amino-3,5-dibromo-4-methylpyridine or related brominated methylpyridine derivatives.

- A critical step involves the selective replacement of one bromine substituent with a methyl group or other functional groups via organometallic catalysis.

Directed Methylation via Nickel-Catalyzed Methyl Zinc Reagents

A patented method describes the preparation of related bromomethylpyridin-2-amine derivatives by:

- Reacting 2-amino-3,5-dibromo-4-methylpyridine with a directing group reagent such as 1,1-dimethoxy-N,N-dimethylmethanamine to form a formimidamide intermediate.

- Treating this intermediate with a methyl zinc compound in the presence of a nickel catalyst , which replaces the 3-bromo substituent with a methyl group, forming a 5-bromo-3-methylpyridin-2-amine derivative.

- Hydrolyzing the directing group under acidic conditions to regenerate the free amine.

This method allows for selective methylation at the 3-position while retaining the bromine at the 5-position, a crucial feature for further functionalization.

Reductive Amination for N-(Pyridin-3-ylmethyl) Substitution

- The N-(pyridin-3-ylmethyl) substituent can be introduced via reductive amination, where the amino group on the pyridine ring is reacted with pyridine-3-carboxaldehyde or related aldehydes.

- The reaction typically proceeds in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild conditions, leading to the formation of the secondary amine linkage.

Alternative Routes via Nitro Reduction

- Another approach involves starting from 5-bromo-2-methyl-3-nitropyridine , which is reduced to the corresponding amine using iron powder and ammonium chloride in a methanol-water mixture at reflux (80 °C) for 2 hours.

- This method yields 5-bromo-2-methylpyridin-3-amine with high yield (~95%) and purity, which can then be further functionalized.

Detailed Research Findings and Reaction Conditions

Summary of Key Preparation Routes

| Route | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Directed methylation route | 2-amino-3,5-dibromo-4-methylpyridine | Directing group installation → Ni-catalyzed methylation → hydrolysis → reductive amination | High selectivity, mild conditions | Requires organometallic reagents and catalyst |

| Nitro reduction route | 5-bromo-2-methyl-3-nitropyridine | Nitro reduction → reductive amination | High yield, simple reagents | Requires nitro precursor synthesis |

| Formimidamide ester route (ABT-199 intermediate synthesis) | 2-amino-3-methyl-5-bromopyridine | Formimidamide formation → substitution → ring closure | Scalable, industrially viable | Multi-step, requires careful control of conditions |

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with functional groups such as alcohols or amines.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-3-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 5-bromo-3-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine and related pyridine derivatives.

Key Comparisons

In contrast, the morpholine-ethyl group in ’s compound enhances water solubility, making it more suitable for pharmacokinetic optimization . Methoxy () and nitro () substituents alter electronic density. Methoxy groups increase solubility via hydrogen bonding, while nitro groups reduce basicity, favoring electrophilic aromatic substitution .

Synthetic Routes The target compound’s synthesis likely involves reductive amination (e.g., sodium cyanoborohydride with aldehydes), a method shared with N-(3,4-dimethoxybenzyl)pyridin-2-amine () . 5-Amino-3-bromo-2-methylpyridine () is synthesized via nucleophilic substitution, emphasizing the role of bromine as a leaving group .

Biological Relevance

- Pyridinylmethyl-substituted compounds (e.g., target compound and ) are explored for anti-tumor and anti-viral activities due to their ability to mimic natural heterocycles in enzyme binding pockets .

- 5-Bromo-6-methoxypyridin-3-amine () exhibits antimicrobial properties, likely due to the methoxy group’s ability to disrupt bacterial membranes .

Crystallographic and Hydrogen-Bonding Profiles The target compound forms N–H⋯N hydrogen-bonded dimers in crystal structures, a feature also observed in N-(3,4-dimethoxybenzyl)pyridin-2-amine (). This dimerization stabilizes solid-state packing and may influence solubility . In contrast, 5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine () lacks strong hydrogen-bond donors, resulting in less predictable crystallinity .

Biological Activity

Overview

5-Bromo-3-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine is a pyridine derivative characterized by a bromine atom at the 5th position, a methyl group at the 3rd position, and a pyridinylmethyl group attached to the nitrogen atom of the 2-pyridinamine core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C12H12BrN3 |

| Molecular Weight | 276.14 g/mol |

| CAS Number | 1219976-57-4 |

| Chemical Structure | Structure |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, such as A-431 and Jurkat cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis suggests that the presence of the bromine atom enhances its cytotoxicity by facilitating interactions with cellular targets involved in cell proliferation and survival.

The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes within biological systems. This binding modulates various signaling pathways, leading to altered cellular responses. For instance, it may inhibit key enzymes involved in cancer cell metabolism or activate apoptotic pathways.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. The results showed a minimum inhibitory concentration (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL, indicating strong antibacterial effects compared to existing antibiotics .

- Cytotoxicity Against Cancer Cells : In another study, the compound was tested against several cancer cell lines, revealing significant cytotoxic effects with an IC50 value less than that of doxorubicin. Molecular dynamics simulations indicated that the compound primarily interacts with proteins through hydrophobic contacts, enhancing its anticancer activity .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyridine derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine | Lacks pyridinylmethyl group | Moderate activity |

| 5-Bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine | Different substitution pattern | Lower cytotoxicity |

| 5-Bromo-3-methylpyridin-2-amines | Lacks additional functional groups | Limited activity |

Q & A

Q. What are the optimal synthetic routes for 5-bromo-3-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential bromination and nucleophilic substitution. For example:

Bromination : Introduce bromine at the 5-position of 3-methylpyridin-2-amine using reagents like N-bromosuccinimide (NBS) in acetonitrile at 60–80°C .

Amination : React the brominated intermediate with pyridin-3-ylmethylamine. Use potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) under reflux (80–100°C) to facilitate the substitution .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>70%) are achievable by controlling stoichiometry (1:1.2 amine:substrate) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for the pyridin-3-ylmethyl group (δ ~2.5–3.5 ppm for CH₂, aromatic protons at δ 7.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₂H₁₃BrN₃, expected [M+H]+: 294.0304) with electrospray ionization (ESI) .

- X-ray Crystallography : Resolve regiochemistry of substitution if single crystals are obtained (e.g., using slow evaporation in dichloromethane/hexane) .

Q. How do the bromine and pyridin-3-ylmethyl groups influence the compound’s solubility and stability?

- Methodological Answer :

- Solubility : The bromine atom increases hydrophobicity, requiring polar aprotic solvents (DMF, DMSO) for dissolution. Aqueous solubility is limited but can be enhanced via salt formation (e.g., HCl salt of the amine) .

- Stability : Store at –20°C under inert gas to prevent degradation. Bromine may undergo photodecomposition; avoid prolonged light exposure .

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization (e.g., cross-coupling) be addressed?

- Methodological Answer :

- Suzuki Coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids. The bromine at C5 is more reactive than the methyl group at C3. Optimize conditions (e.g., 1:1.5 Pd:substrate ratio, 80°C in dioxane/H₂O) to minimize competing dehalogenation .

- Protection Strategies : Temporarily protect the amine group with Boc anhydride to prevent unwanted side reactions during metal-catalyzed steps .

Q. What computational tools can predict the compound’s reactivity in biological or catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model interactions with enzyme active sites (e.g., cytochrome P450) .

- Molecular Dynamics (MD) Simulations : Simulate binding to protein targets (e.g., kinases) using AMBER or GROMACS. Parameterize the force field with RESP charges derived from quantum calculations .

Q. How can contradictions in biological activity data across in vitro models be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate receptor binding (e.g., SPR) with functional assays (e.g., cAMP ELISA for GPCRs). Replicate studies under standardized conditions (pH 7.4, 37°C, 5% CO₂) .

- Metabolite Screening : Use LC-MS to identify degradation products in cell media that may interfere with activity .

Q. What strategies are effective for designing derivatives with enhanced target selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace Br with CF₃ or CH₃) and evaluate IC₅₀ values against off-targets. Use parallel synthesis for rapid iteration .

- Fragment-Based Drug Design (FBDD) : Screen fragment libraries (e.g., pyridine analogs) to identify synergistic binding motifs. Optimize via X-ray co-crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.